4-(5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
4-(5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties. The sulfonamide group is known for its significance in medicinal chemistry, particularly in the development of antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Introduction of Fluorophenyl and Methoxyphenyl Groups:
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial agent due to the presence of the sulfonamide group.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to bacterial cell wall synthesis, leading to its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-chlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(5-(4-bromophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 4-(5-(4-methylphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
The presence of the fluorophenyl group in 4-(5-(4-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide imparts unique electronic properties that can enhance its binding affinity to specific molecular targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-19-4-2-3-16(13-19)21-14-22(15-5-7-17(23)8-6-15)26(25-21)18-9-11-20(12-10-18)30(24,27)28/h2-13,22H,14H2,1H3,(H2,24,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYXJZKGWVLCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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